molecular formula C11H11NO B14851666 (1-Isocyanatocyclobutyl)benzene

(1-Isocyanatocyclobutyl)benzene

Cat. No.: B14851666
M. Wt: 173.21 g/mol
InChI Key: QVWPNQAEDXDHAP-UHFFFAOYSA-N
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Description

(1-Isocyanatocyclobutyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclobutyl group, which in turn is bonded to an isocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isocyanatocyclobutyl)benzene typically involves the reaction of cyclobutylamine with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:

Cyclobutylamine+PhosgeneThis compound+HCl\text{Cyclobutylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Cyclobutylamine+Phosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1-Isocyanatocyclobutyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nitration: Nitro-(1-isocyanatocyclobutyl)benzene

    Sulfonation: Sulfonic acid-(1-isocyanatocyclobutyl)benzene

    Halogenation: Halogen-(1-isocyanatocyclobutyl)benzene

    Addition with Alcohols: Urethanes

    Addition with Amines: Ureas

Mechanism of Action

The mechanism of action of (1-Isocyanatocyclobutyl)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of polymeric materials .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isocyanate
  • Cyclohexyl isocyanate
  • Benzyl isocyanate

Uniqueness

(1-Isocyanatocyclobutyl)benzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other isocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and materials.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(1-isocyanatocyclobutyl)benzene

InChI

InChI=1S/C11H11NO/c13-9-12-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2

InChI Key

QVWPNQAEDXDHAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)N=C=O

Origin of Product

United States

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